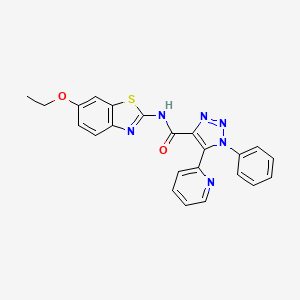

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H18N6O2S and its molecular weight is 442.5. The purity is usually 95%.

BenchChem offers high-quality N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

- Researchers have investigated the antimicrobial potential of this compound. It forms metal chelates with bivalent metals (such as cobalt, nickel, copper, and zinc) in a 1:2 ratio. These complexes exhibit strong antimicrobial activity against both Gram-positive (e.g., Micrococcus luteus) and Gram-negative (e.g., Escherichia coli) bacteria. The compound’s bioactivity makes it a promising candidate for combating microbial infections .

- The same metal chelates also demonstrate antifungal activity. Against fungi like Aspergillus niger and Aspergillus terreus, the compound exhibits significant inhibition. This property highlights its potential as an antifungal agent .

- The compound shows antioxidant properties, evaluated through assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ferric reducing power. It effectively scavenges free radicals, with inhibition percentages reaching 72% and 66.3% for specific derivatives. These findings suggest its potential as a natural antioxidant .

- Researchers have explored the medicinal role of this compound, combining experimental and theoretical approaches. Geometry optimization studies using density functional theory (DFT) reveal its stable octahedral geometry. The relative order of medicinal studies places reference drugs first, followed by metal chelates and ligands .

- The metal complexes formed by chelation are more biocompatible than the free ligands. This enhanced biocompatibility is attributed to the chelation phenomenon, making them suitable for potential therapeutic applications .

- The compound was synthesized by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine with 3-methoxy-2-hydroxybenzaldehyde. Various analytical techniques (FT-IR, UV-Vis, 1H and 13C NMR, and MS) were used to characterize the ligands. Theoretical calculations supported the observed geometrical structures .

Antimicrobial Activity

Antifungal Properties

Antioxidant Activity

Medicinal Role Exploration

Biocompatibility Enhancement

Synthesis and Characterization

properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-pyridin-2-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N6O2S/c1-2-31-16-11-12-17-19(14-16)32-23(25-17)26-22(30)20-21(18-10-6-7-13-24-18)29(28-27-20)15-8-4-3-5-9-15/h3-14H,2H2,1H3,(H,25,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVJVPUHFGPUBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2803762.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2803766.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2803767.png)

![N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2803769.png)

![Methyl 2-amino-2-[3-(2-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2803770.png)

![2-[(3-Phenyl-2-propenyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2803784.png)